molecular formula C14H17ClOS B14947943 2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane

2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane

Cat. No.: B14947943
M. Wt: 268.8 g/mol
InChI Key: DGKCHUVGSCHSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[221]heptane is an organic compound with a complex bicyclic structure It is characterized by the presence of a chlorine atom, a sulfinyl group attached to a methylphenyl ring, and a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then subjected to chlorination to introduce the chlorine atom at the desired position. The sulfinyl group is introduced through oxidation of a thioether precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of sulfoxides.

    Substitution: Nucleophiles such as sodium azide (NaN3) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfinyl group can participate in redox reactions, while the chlorine atom can engage in halogen bonding, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound without the sulfinyl and chlorine substituents.

    2-Chlorobicyclo[2.2.1]heptane: Similar structure but lacks the sulfinyl group.

    4-Methylphenylsulfinyl derivatives: Compounds with similar sulfinyl groups but different core structures.

Uniqueness

2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane is unique due to the combination of its bicyclic core, chlorine atom, and sulfinyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H17ClOS

Molecular Weight

268.8 g/mol

IUPAC Name

2-chloro-3-(4-methylphenyl)sulfinylbicyclo[2.2.1]heptane

InChI

InChI=1S/C14H17ClOS/c1-9-2-6-12(7-3-9)17(16)14-11-5-4-10(8-11)13(14)15/h2-3,6-7,10-11,13-14H,4-5,8H2,1H3

InChI Key

DGKCHUVGSCHSNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2C3CCC(C3)C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.